3-((3-cyanopyrazin-2-yl)oxy)-N-cyclopentylpyrrolidine-1-carboxamide
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Overview
Description
3-((3-cyanopyrazin-2-yl)oxy)-N-cyclopentylpyrrolidine-1-carboxamide is a complex organic compound that features a pyrrolidine ring, a pyrazine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-cyanopyrazin-2-yl)oxy)-N-cyclopentylpyrrolidine-1-carboxamide typically involves multiple steps, including the formation of the pyrazine ring, the attachment of the cyanopyrazine moiety, and the cyclization to form the pyrrolidine ring. Common synthetic routes include:
Cyclization Reactions: The formation of the pyrazine ring can be achieved through cyclization reactions involving appropriate precursors.
Nucleophilic Substitution: The cyanopyrazine moiety can be introduced via nucleophilic substitution reactions.
Amidation: The final step often involves amidation to introduce the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-((3-cyanopyrazin-2-yl)oxy)-N-cyclopentylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-((3-cyanopyrazin-2-yl)oxy)-N-cyclopentylpyrrolidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: It is used in biological assays to investigate its effects on various biological pathways.
Chemical Research: The compound serves as a model molecule for studying reaction mechanisms and developing new synthetic methodologies.
Industrial Applications: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((3-cyanopyrazin-2-yl)oxy)-N-cyclopentylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds share a similar core structure and exhibit a range of biological activities.
Piperazine Derivatives: Piperazine-based compounds also have diverse applications in medicinal chemistry.
Uniqueness
3-((3-cyanopyrazin-2-yl)oxy)-N-cyclopentylpyrrolidine-1-carboxamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-(3-cyanopyrazin-2-yl)oxy-N-cyclopentylpyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c16-9-13-14(18-7-6-17-13)22-12-5-8-20(10-12)15(21)19-11-3-1-2-4-11/h6-7,11-12H,1-5,8,10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVWCZPBTWGZPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CCC(C2)OC3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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